

Methyl Retinoate Solubility: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Methyl retinoate*

Cat. No.: *B020215*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **methyl retinoate**, a derivative of vitamin A. Due to the limited availability of direct quantitative solubility data for **methyl retinoate** in publicly accessible literature, this document also includes relevant data for the closely related and extensively studied compound, all-trans-retinoic acid (ATRA), to provide valuable insights. The guide details experimental protocols for solubility determination and employs data visualization to illustrate key methodologies.

Physicochemical Properties of Methyl Retinoate

Methyl retinoate, the methyl ester of retinoic acid, is a lipophilic molecule. Its structure, featuring a β -ionone ring and a polyunsaturated side chain, dictates its solubility profile, favoring nonpolar organic solvents over aqueous media.[\[1\]](#)[\[2\]](#)

Table 1: General Physicochemical Properties of **Methyl Retinoate**

Property	Value	Source
Molecular Formula	C ₂₁ H ₃₀ O ₂	[1] [2]
Molecular Weight	314.46 g/mol	[2]
CAS Number	339-16-2	[1] [2]
Appearance	Crystalline solid	[3] [4]
Predicted XlogP	6.6	[1]

Solubility of Methyl Retinoate and Related Compounds

Comprehensive quantitative solubility data for **methyl retinoate** is not widely reported in scientific literature. General descriptions indicate that it is soluble in most organic solvents and practically insoluble in water.

In the absence of specific data for **methyl retinoate**, the solubility of all-trans-retinoic acid (ATRA) provides a useful surrogate for understanding its likely behavior in various solvents. It is important to note that as an ester, **methyl retinoate** is expected to be slightly less polar than its carboxylic acid counterpart, which may influence its solubility.

Table 2: Quantitative Solubility of All-Trans-Retinoic Acid (ATRA) in Various Solvents

Solvent	Solubility	Temperature	Source
Dimethyl Sulfoxide (DMSO)	~20 mg/mL (approx. 66.6 mM)	Not Specified	[3]
Dimethylformamide (DMF)	~20 mg/mL (approx. 66.6 mM)	Not Specified	[3]
Ethanol	~0.5 mg/mL (approx. 1.66 mM)	Not Specified	[3]
95% Ethanol	9 mM	Not Specified	[5]
Supercritical Carbon Dioxide (scCO ₂)	1.52×10^{-6} to 1.84×10^{-5} (mole fraction)	308.2 K, 318.2 K, 328.2 K	[6]

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining the solubility of lipophilic compounds like **methyl retinoate** is crucial for various research and development applications. The following protocol outlines a general procedure based on the principles of the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification, a widely accepted technique for retinoid analysis.[7][8][9][10]

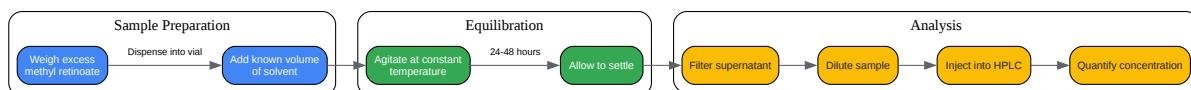
Materials and Equipment

- **Methyl Retinoate** (crystalline solid)
- Selected solvents (e.g., ethanol, methanol, acetone, chloroform, DMSO)
- Volumetric flasks and pipettes
- Scintillation vials or sealed glass tubes
- Orbital shaker or vortex mixer
- Thermostatically controlled water bath or incubator
- Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Analytical balance

Experimental Workflow

The following diagram illustrates the key steps in determining the solubility of **methyl retinoate**.



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Solubility Determination Workflow

Detailed Methodology

- Preparation of Saturated Solutions:
 - Add an excess amount of crystalline **methyl retinoate** to a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.
 - Accurately add a known volume of the desired solvent to each vial.
 - Seal the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).
 - Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

- After agitation, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
- Sample Analysis:
 - Carefully withdraw an aliquot of the clear supernatant using a syringe.
 - Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microcrystals.
 - Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.
 - Inject the diluted sample into the HPLC system for quantification.

HPLC Conditions for Quantification

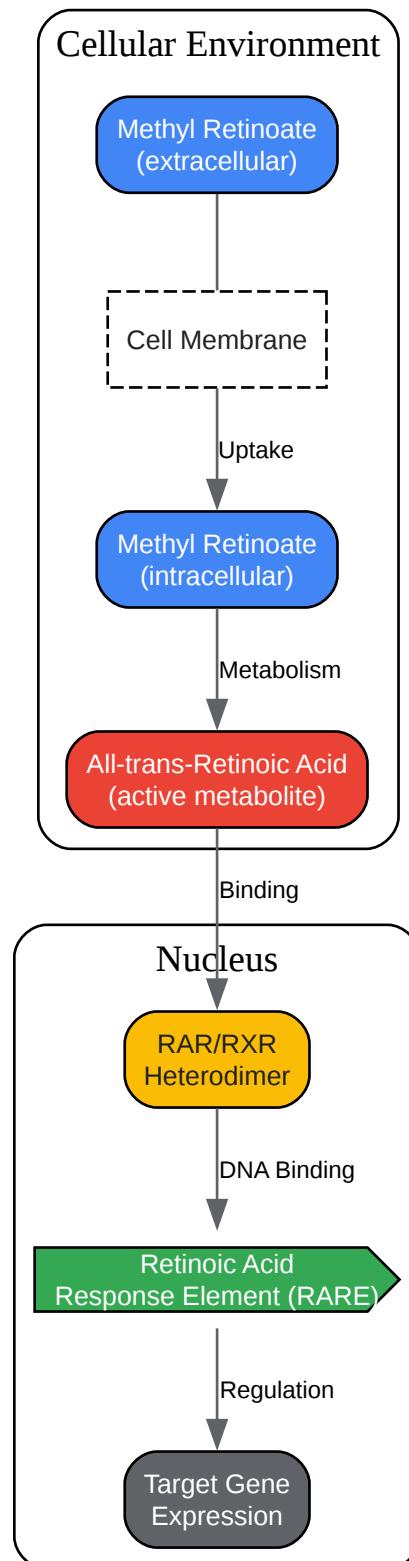
A reverse-phase HPLC method with UV detection is commonly employed for the analysis of retinoids.

- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and water, often with a small percentage of a modifier like formic acid to improve peak shape.[\[7\]](#)
- Flow Rate: Typically 1.0 mL/min
- Detection Wavelength: UV detection at the λ_{max} of **methyl retinoate** (around 350 nm).
- Quantification: The concentration of **methyl retinoate** in the sample is determined by comparing its peak area to a standard curve prepared from known concentrations of a **methyl retinoate** reference standard.

Signaling Pathways

While this guide focuses on solubility, it is important to note that **methyl retinoate**, as a retinoid, is expected to be involved in the retinoic acid signaling pathway, which plays a critical role in cellular differentiation, proliferation, and apoptosis. The general pathway involves the

cellular uptake of retinoids, conversion to active metabolites like all-trans-retinoic acid, binding to nuclear receptors (RARs and RXRs), and subsequent regulation of gene expression.



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